4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H4ClF3O3S |
|---|---|
Molecular Weight |
260.62 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-1-4(3-5(6)9)14-7(10)11/h1-3,7H |
InChI Key |
DUTOWVHDIIXNHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes a series of reactions including O-alkylation, oxidation, and chlorination to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. For example, using sodium hydroxide as an alkali in the final step of the synthesis can be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and reduction: The difluoromethoxy group can participate in oxidation-reduction reactions under specific conditions.
Defluorination: Microbial or enzymatic defluorination can occur, especially in environmental contexts.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Sulfonamides and sulfonates: Formed from nucleophilic substitution reactions.
Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with fluorinated motifs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
Substituent Effects on Reactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine and difluoromethoxy groups in the target compound enhance the electrophilicity of the sulfonyl chloride group compared to the methyl substituent in 4-(difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride. Methyl is electron-donating, reducing reactivity toward nucleophiles like amines or alcohols .
Amide-Linked Derivatives :
- Compounds like 4-[(2-chloro-4-fluorobenzene)amido]benzene-1-sulfonyl chloride and 4-(5-chloropentanamido)benzene-1-sulfonyl chloride feature amide bonds , which introduce hydrogen-bonding capabilities and metabolic stability. These are often used as intermediates in peptide synthesis or prodrug development, unlike the simpler halogenated derivatives .
Physical Properties
- Molecular Weight and Solubility :
- The target compound’s lower molecular weight (260.52 g/mol) compared to amide-linked derivatives (e.g., 348.18 g/mol in ) suggests higher volatility and possibly better solubility in organic solvents.
- The chloropentanamido chain in increases hydrophobicity, making it suitable for lipid membrane penetration in drug delivery systems.
Research Findings and Trends
- Synthetic Efficiency: Fluorinated sulfonyl chlorides generally exhibit faster reaction kinetics in nucleophilic substitutions than non-fluorinated analogs, as shown in kinetic studies of sulfonamide synthesis .
- Thermal Stability : The difluoromethoxy group in the target compound enhances thermal stability compared to methoxy-substituted derivatives, which degrade at lower temperatures (~150°C vs. ~120°C) .
- Toxicity Profile : Amide-linked sulfonyl chlorides () show reduced acute toxicity compared to halogenated derivatives, likely due to slower hydrolysis rates and lower electrophilicity.
Biological Activity
4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is a synthetic compound notable for its unique chemical structure, which incorporates both difluoromethoxy and sulfonyl chloride functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₇H₄ClF₃O₃S
- Molecular Weight : Approximately 260.62 g/mol
- Structure : The presence of fluorine atoms typically enhances metabolic stability and bioavailability, which is crucial for pharmacological applications.
Synthesis and Reactivity
The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The sulfonyl chloride group is highly electrophilic, allowing it to react with various nucleophiles, thereby facilitating modifications of biomolecules such as proteins and peptides.
Interaction Studies
Initial studies have shown that the compound may interact with proteins or enzymes involved in various diseases. The fluorinated nature of the compound may enhance binding affinities compared to non-fluorinated analogs, potentially leading to improved therapeutic profiles.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride | Similar sulfonyl chloride group | Different positioning of fluorine affects reactivity |
| 2-(Difluoromethoxy)-3-fluorobenzenesulfonyl chloride | Contains difluoromethoxy and sulfonyl groups | Variations in substitution pattern influence biological activity |
| 5-Fluoro-2-nitrophenol | Lacks sulfonyl chloride but has fluorine | Used as a precursor for various synthetic routes |
This table illustrates how variations in functional groups and their positions can significantly influence reactivity and biological activity, making this compound distinct within its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
